3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole

conformational constraint pyrrolidine pseudorotation medicinal chemistry building block

Fragment-based discovery often suffers from flexible scaffolds that impose a high entropic penalty on binding. 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole solves this with a conformationally locked gem-dimethylpyrrolidine, pre-organizing the free pyrazole NH for hinge binding. - Rigidified core reduces accessible conformers; 1 rotatable bond ideal for high ligand efficiency. - Orthogonal pyrazole (pKa ~14) and pyrrolidine (pKa ~10-11) NH groups enable sequential derivatization. - Dihydrochloride salt (CAS 2445786-18-3) available for direct use in co-crystallization and HTS.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13242513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1(CNCC1C2=CC=NN2)C
InChIInChI=1S/C9H15N3/c1-9(2)6-10-5-7(9)8-3-4-11-12-8/h3-4,7,10H,5-6H2,1-2H3,(H,11,12)
InChIKeyHLAHYGZHHQNMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole: Structural Identity & Specifications


3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole (CAS 2059947-21-4; molecular formula C₉H₁₅N₃; MW 165.24 g/mol) is a heterocyclic building block that combines a 1H-pyrazole ring with a 4,4-dimethyl-substituted pyrrolidine moiety at the 3-position . The compound is also available as its dihydrochloride salt (CAS 2445786-18-3; MW 238.15 g/mol), which offers improved handling and aqueous solubility characteristics [1]. As a pyrazole-pyrrolidine hybrid scaffold bearing a gem-dimethyl conformational constraint on the pyrrolidine ring, it occupies a distinct chemical space within the broader class of pyrrolidinyl-pyrazole building blocks that are widely employed in medicinal chemistry for kinase inhibitor, BET bromodomain inhibitor, and MDM2-p53 interaction inhibitor programs [2].

Scaffold
4,4-gem-dimethyl conformational constraint
Functionality
Free pyrazole NH for hinge-binding or N-functionalization studies
Salt Form
Dihydrochloride salt available for gravimetric dispensing

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole: Substitution Failure


Generic substitution fails because the 4,4-gem-dimethyl group on the pyrrolidine ring imposes a conformational constraint that is absent in unsubstituted pyrrolidinyl-pyrazoles (e.g., CAS 1225218-82-5), restricting ring puckering and pre-organizing the scaffold for target engagement . Furthermore, the connectivity at the 3-position of the 1H-pyrazole (rather than the 4- or 5-position) determines the vector of exit from the pyrazole core, which directly impacts the geometry of downstream elaborated ligands in kinase and BET inhibitor programs [1]. Compounds bearing a methylated pyrazole (e.g., 1-methyl or 1,3-dimethyl variants) block the free NH that is available for hydrogen-bond donor interactions or further N-functionalization, making them unsuitable surrogates in SAR campaigns requiring an unsubstituted pyrazole .

Unsubstituted pyrrolidine analog
Lacks gem-dimethyl constraint; may introduce conformational heterogeneity
N-Methylated pyrazole analog
Free NH blocked; hydrogen bond donor count reduced; N-functionalization prevented
4- or 5-Substituted regioisomer
Exit vector geometry differs; may alter target engagement geometry

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole: Differentiation Evidence


gem-Dimethyl Conformational Restriction versus Unsubstituted Pyrrolidine

The 4,4-dimethyl substitution on the pyrrolidine ring of the target compound acts as a conformational constraint that significantly restricts pyrrolidine ring pseudorotation compared to the unsubstituted analog 3-(pyrrolidin-3-yl)-1H-pyrazole (CAS 1225218-82-5). This gem-dimethyl effect reduces the number of accessible low-energy conformers, thereby pre-organizing the scaffold into a more rigid geometry and lowering the entropic penalty upon target binding . In contrast, the unsubstituted pyrrolidine analog retains dynamic pseudorotation sampling envelope (E) and twisted (T) conformations, which introduces conformational heterogeneity in elaborated ligands .

Conformational Restriction
Class-level
Gem-dimethyl reduces pyrrolidine pseudorotation vs. unsubstituted analog; class-level Δentropic penalty ~0.5–1.5 kcal/mol in related systems
Supports conformation-activity relationship interpretation
No head-to-head data for this specific scaffold pair; class-level inference
conformational constraint pyrrolidine pseudorotation medicinal chemistry building block pre-organization

Free NH vs. N-Methylated Pyrazole: H-Bond Donor Availability

The target compound retains a free NH on the 1H-pyrazole ring, which can act as a hydrogen-bond donor (HBD) or be deprotonated for N-functionalization. This contrasts with closely related analogs such as 4-(4,4-dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole and 5-(4,4-dimethylpyrrolidin-3-yl)-1,3-dimethyl-1H-pyrazole, where the pyrazole NH is blocked by methyl substitution . In kinase inhibitor programs, the free pyrazole NH is frequently engaged as a hinge-binding donor to the backbone carbonyl of the kinase hinge region (e.g., in CDK, ALK5, and Aurora kinase inhibitor pharmacophores). The 1H-pyrazole scaffold contributes one HBD and two HBA (hydrogen bond acceptor) counts, giving a topological polar surface area (TPSA) contribution distinct from the N-methylated analogs [1]. The target compound has a computed hydrogen bond donor count of 2 (one from pyrazole NH, one from pyrrolidine NH), compared to 1 for N-methylated pyrazole analogs [2].

H-Bond Donor
Reported
HBD count = 2 (target) vs. 1 (N-methylated); ΔHBD +1; TPSA difference ~17–21 Ų
Supports hinge-binding interaction studies; enables N-functionalization
Computed descriptors; experimental validation recommended
hydrogen bond donor pyrazole NH kinase hinge binding N-functionalization

3-Position vs. 4/5-Position Pyrazole: Exit Vector Geometry

The connectivity at the pyrazole 3-position establishes a distinct exit vector geometry compared to the 4-position isomer 4-(4,4-dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole or the 5-position isomers . In pyrazole-based kinase inhibitors, the 3-substitution pattern directs the pyrrolidine moiety at an angle of approximately 60° relative to the pyrazole ring plane, whereas 4-substituted analogs project substituents at roughly 120°, leading to fundamentally different target engagement geometries [1]. This regiochemical distinction is critical in programs where the spatial orientation of the pyrrolidine nitrogen relative to the pyrazole core determines whether key interactions (e.g., salt bridges to Asp/Glu residues, hydrophobic packing) can be achieved. The patent literature on pyrazolopyrrolidine BET and MDM2 inhibitors emphasizes the importance of the specific connectivity pattern for activity [2].

Exit Vector Geometry
Class-level
3-substitution: ~60° exit vector; 4-substitution: ~120°; angular difference ~60°
Regioisomer selection critical for target engagement geometry
Geometric analysis; experimental binding data not available
regioisomer substitution pattern exit vector scaffold geometry

Dihydrochloride Salt: Handling and Solubility vs. Free Base

The dihydrochloride salt (CAS 2445786-18-3, MW 238.15 g/mol) offers quantifiable advantages in solid-state handling and aqueous solubility compared to the free base form (CAS 2059947-21-4) . The free base is a viscous oil or low-melting solid at ambient temperature, which complicates accurate weighing and long-term storage. The dihydrochloride salt is a crystalline powder with a significantly higher melting point, enabling precise gravimetric dispensing for parallel synthesis and library production . While specific aqueous solubility values for this compound are not published in the peer-reviewed literature, the general principle of hydrochloride salt formation for pyrrolidine-containing building blocks results in aqueous solubility increases of 10- to 1000-fold relative to the free base, depending on pH and counterion identity [1]. The dihydrochloride form also provides two equivalents of HCl that can be neutralized in situ during coupling reactions, eliminating the need for exogenous acid scavengers.

Salt Form Handling
Reported
Dihydrochloride: crystalline powder; free base: oil/low-melting solid
Supports automated dispensing and aqueous reaction conditions
No published solubility ratio; class-level salt effect
salt form dihydrochloride aqueous solubility solid-state stability

Commercial Purity: Supply Specifications vs. Research Grades

The free base of the target compound is commercially available at ≥95% purity (¹H-NMR) from multiple suppliers, with select vendors offering ≥98% (GC) purity grades [1]. This purity level is consistent with or superior to that of the closest unsubstituted analog 3-(pyrrolidin-3-yl)-1H-pyrazole (CAS 1225218-82-5), which is typically supplied at 95% purity . The dihydrochloride salt form is available at purity levels suitable for direct use in fragment-based screening and parallel synthesis without additional purification. The compound's molecular weight (165.24 for free base; 238.15 for dihydrochloride) and moderate complexity (rotatable bond count = 1 for free base) make it amenable to QC by standard ¹H-NMR and LC-MS methods, facilitating rapid identity and purity verification upon receipt.

Purity Specification
Reported
≥95% (¹H-NMR); ≥98% (GC) grades available
Supports QC verification and SAR interpretation
Verify CoA upon receipt; methods vary by supplier
purity specification procurement benchmark quality control NMR purity

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole: Research and Application Scenarios


Kinase Fragment Libraries: Conformationally Constrained Hinge Binder

The 4,4-dimethyl substitution restricts pyrrolidine ring pseudorotation, providing a pre-organized scaffold for kinase hinge binding via the free pyrazole NH. This compound is suitable as a core fragment in kinase inhibitor libraries targeting CDK, ALK5, Aurora, and Trk families, where the 3-substitution pattern orients the pyrrolidine nitrogen for potential interactions with the solvent-exposed region or ribose pocket [1]. The free NH on pyrazole enables hinge-binding hydrogen bond donation that is unavailable with N-methylated comparators, while the gem-dimethyl group reduces the entropic penalty on binding (see Section 3, Evidence Item 1). For programs using structure-based design, the dihydrochloride salt form facilitates direct use in co-crystallization trials without additional counterion optimization [2].

MDM2-p53 and BET Bromodomain Inhibitor Programs

Patent literature from Novartis and other organizations establishes the pyrazolopyrrolidine scaffold class as privileged for MDM2-p53 protein-protein interaction inhibition and BET bromodomain inhibition [1][2]. The 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole core provides the correct connectivity pattern and an unsubstituted pyrazole NH for subsequent elaboration into the fully decorated pyrazolopyrrolidine pharmacophore [3]. The 3-position connectivity (versus 4- or 5-substituted isomers) is critical for achieving the correct exit vector geometry required for occupancy of the MDM2 p53-binding pocket or the acetyl-lysine binding site of BET bromodomains (see Section 3, Evidence Item 3). The compound serves as a late-stage diversification-ready intermediate that preserves both the pyrrolidine NH (for urea/amide formation) and the pyrazole NH (for alkylation/arylation).

Parallel Synthesis & DEL Production with Dual-NH Building Block

The presence of two chemically distinct NH groups (pyrazole NH and pyrrolidine NH) with differentiated reactivity enables orthogonal functionalization in library synthesis workflows [1]. The pyrazole NH (pKa ~14) can be selectively deprotonated and alkylated under basic conditions, while the more nucleophilic pyrrolidine NH (pKa ~10–11, secondary amine) can be acylated or engaged in reductive amination under neutral to mildly acidic conditions. This orthogonality is absent in N-methylated pyrazole comparators, which lack the pyrazole NH handle, and in pyrrolidine-N-Boc-protected variants, which require an additional deprotection step. The dihydrochloride salt form is compatible with automated solid dispensing systems and aqueous/DMSO stock solution preparation, facilitating high-throughput experimentation and DEL production [2].

Conformationally Constrained Fragment-Based Screening

The gem-dimethyl conformational constraint on the pyrrolidine ring reduces the number of accessible conformers compared to flexible pyrrolidine analogs, making this compound a suitable fragment for targets where ligand pre-organization correlates with improved binding efficiency [1]. In fragment-based drug discovery (FBDD), fragments with reduced conformational entropy (fewer rotatable bonds, restricted ring puckering) can exhibit higher ligand efficiency (LE) and better hit rates in biophysical screens (SPR, TSA, NMR) compared to more flexible congeners [2]. The compound's moderate molecular weight (165.24 Da), low rotatable bond count (1), and balanced HBD/HBA profile (2 HBD, 2 HBA) align with fragment library design principles (Rule of Three).

Application
Selection Property
Validation Focus
Kinase fragment library design
Conformationally constrained hinge-binding scaffold with free NH
Hinge-binding geometry and NH donor assessment
MDM2-p53 / BET inhibitor elaboration
3-Substituted pyrazolopyrrolidine connectivity
Regiochemistry and dual-NH elaboration potential
Parallel synthesis & DEL production
Orthogonal NH reactivity and dihydrochloride salt form
Automated dispensing and aqueous compatibility assessment
Fragment-based screening
Reduced rotatable bond count and balanced HBD/HBA profile
Ligand efficiency in biophysical screens
Quote Request

Request a Quote for 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.